![molecular formula C9H9NO2S B1439099 4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 924643-45-8](/img/structure/B1439099.png)

4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid

Descripción general

Descripción

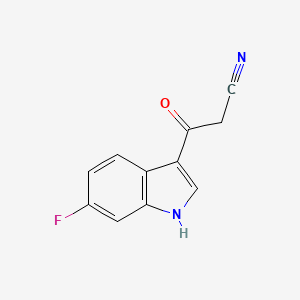

“4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid” is a cell-permeable thienopyrrole compound . It has been found to potently inhibit the cellular activity of transfected D-amino acid oxidase (DAO/DAAO/DAMOX/OXDA) in CHO cells . It has no activity towards D-aspartate oxidase (DDO), P450 enzymes CYP3A4/2D6/3C9, and a panel of over 150 other enzymes, receptors, and ion channels .

Synthesis Analysis

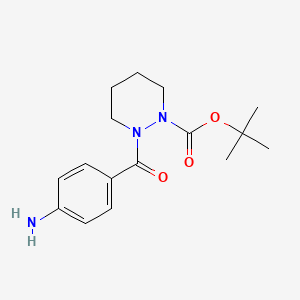

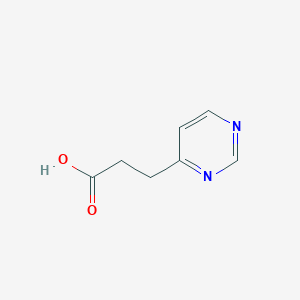

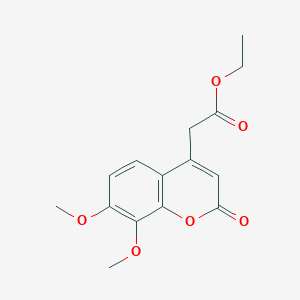

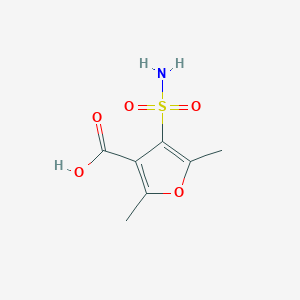

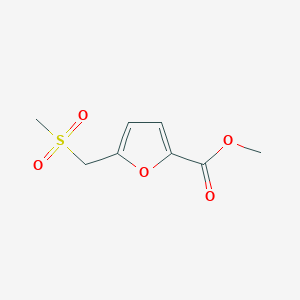

The synthesis of “4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid” involves the use of 2-thiophene formaldehyde and diazoacetic ester as raw materials . The synthesis is carried out under normal temperature conditions . Alternatively, 4H-thiazole [3,2-B] pyrrole-5-carboxylic acid can be used as a starting material and reacted with ethanol to produce "4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid" .Molecular Structure Analysis

The molecular structure of “4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid” is characterized by a thienopyrrole core . This core is substituted with various groups to yield different derivatives . The structure of the compound is further characterized by the presence of a carboxylic acid group .Chemical Reactions Analysis

The chemical reactions involving “4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid” include its synthesis from 2-thiophene formaldehyde and diazoacetic ester . Additionally, it can be synthesized from 4H-thiazole [3,2-B] pyrrole-5-carboxylic acid through a reaction with ethanol .Aplicaciones Científicas De Investigación

Antiviral Activity

Thieno[3,2-b]pyrrolecarboxamides have attracted significant attention due to the discovery of new types of activity for specific representatives in this series of compounds . Some of these compounds have shown strong activity against the hepatitis C virus . These compounds include a new class of allosteric inhibitors for the RNA-dependent RNA polymerase of the hepatitis C virus .

Inhibitors of Alphaviruses and Flaviviruses

In addition to their activity against the hepatitis C virus, some thieno[3,2-b]pyrrolecarboxamides also act as inhibitors of CHIKV alphaviruses and flaviviruses .

Neurotropic Arboviruses Inhibitors

Thieno[3,2-b]pyrrolecarboxamides have also been found to inhibit neurotropic arboviruses .

Inhibition of DNA Demethylases

An interesting discovery with relevance to medicinal chemistry research directed toward oncology targets is the ability of thienopyrrole and similar compounds to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . The balance of N-methylation extent in histones is one of the key factors in the regulation of gene transcription .

Anticancer Therapy

The activity of demethylases is elevated in many types of cancer cells and therefore KDM1 inhibitors have been identified as new targets for anticancer therapy .

Construction of π-Conjugated Fused Systems for Optoelectronics

Derivatives of 4H-thieno[3,2-b]pyrrole-5-carboxylates can provide basic scaffolds for the construction of π-conjugated fused systems for optoelectronics .

Mecanismo De Acción

Target of Action

The primary targets of 4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid are the D-amino acid oxidase (DAO) in CHO cells . This compound potently inhibits the cellular activity of transfected DAO .

Mode of Action

4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid interacts with its targets by inhibiting the activity of DAO . This inhibition is potent, with an IC50 against human and rat DAO of 145 and 114 nM, respectively .

Biochemical Pathways

The inhibition of DAO by 4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid affects the biochemical pathways involving DAO . DAO is involved in the metabolism of D-amino acids, including the neurotransmitter D-serine . By inhibiting DAO, this compound can potentially affect the levels of D-serine and other D-amino acids in the body .

Pharmacokinetics

It is known that this compound is cell-permeable , suggesting that it can readily cross cell membranes to reach its target. This property could potentially enhance its bioavailability.

Result of Action

The inhibition of DAO by 4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid can lead to changes in the levels of D-amino acids in the body . This could potentially have various molecular and cellular effects, depending on the specific roles of these D-amino acids.

Propiedades

IUPAC Name |

4-ethylthieno[3,2-b]pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-2-10-6-3-4-13-8(6)5-7(10)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYHKRSVVAJTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C1C(=O)O)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

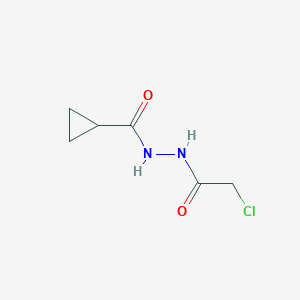

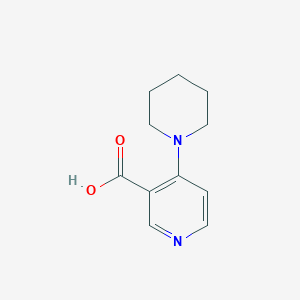

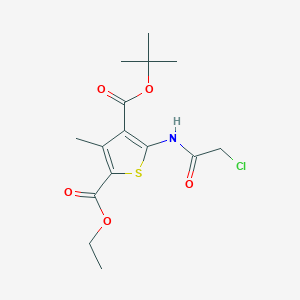

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1439036.png)

![3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439038.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1439039.png)